2-(3-Bromopropyl)oxirane
Overview
Description
2-(3-Bromopropyl)oxirane is an organic compound with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol . . This compound is characterized by the presence of an oxirane (epoxide) ring and a bromopropyl group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
2-(3-Bromopropyl)oxirane has several applications in scientific research:
Mechanism of Action
The compound’s mechanism of action primarily involves its reactivity as an epoxide. It can act as an electrophile, participating in nucleophilic addition reactions. Its oxirane ring opens readily under the influence of nucleophiles, allowing for the formation of new bonds. This reactivity makes it valuable in organic synthesis and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Bromopropyl)oxirane can be synthesized through the reaction of 3-bromopropanol with an epoxidizing agent such as m-chloroperbenzoic acid (mCPBA) under mild conditions . The reaction typically proceeds at room temperature, yielding the desired epoxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the bromination of 1,2-epoxybutane using hydrobromic acid (HBr) in the presence of a suitable catalyst . This approach allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to achieve substitution reactions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring.
Major Products Formed:
Nucleophilic Substitution: Products such as azides, thiocyanates, and ethers can be formed depending on the nucleophile used.
Ring-Opening Reactions: The major products include diols, amino alcohols, and other functionalized compounds.
Comparison with Similar Compounds
2-(3-Chloropropyl)oxirane: Similar to 2-(3-Bromopropyl)oxirane, but with a chlorine atom instead of bromine.
2-(3-Iodopropyl)oxirane: Contains an iodine atom instead of bromine.
2-(3-Fluoropropyl)oxirane: Contains a fluorine atom instead of bromine.
Uniqueness: this compound is unique due to the balance between reactivity and stability provided by the bromine atom. It offers a good leaving group for nucleophilic substitution reactions while maintaining sufficient stability for handling and storage .
Properties
IUPAC Name |
2-(3-bromopropyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-1-2-5-4-7-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRZAIJKJYIGIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21746-87-2 | |
Record name | 2-(3-bromopropyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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